

Application Note: Quantification of 6"-O-acetylisovitexin using a Validated HPLC-UV Method

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **6"-O-acetylisovitexin** in plant extracts and other relevant matrices using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

6"-O-acetylisovitexin is a naturally occurring flavone C-glycoside found in various plant species. As a derivative of isovitexin, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and phytochemical research. This application note describes a robust and validated reversed-phase HPLC-UV method for the determination of **6"-O-acetylisovitexin**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (4.6 x 250 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	335 nm

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6"-O-acetylisovitexin reference standard (CAS: 1223097-20-8) and dissolve it in 10 mL of methanol in a volumetric flask.[1][2]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
 These solutions are used to construct the calibration curve.

Sample Preparation Protocol

The following is a general protocol for the extraction of **6"-O-acetylisovitexin** from a plant matrix. This may need to be optimized depending on the specific sample.

- Extraction:
 - Weigh 1.0 g of the powdered plant material.



- Add 25 mL of 80% methanol.
- Sonciate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Filtration:
 - Filter the supernatant through a 0.45 μm syringe filter prior to HPLC injection to remove particulate matter.[3] This step is crucial to prevent column blockage and ensure the longevity of the HPLC column.[3][4]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity (Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Specificity	No interference from blank matrix

Linearity



The linearity of the method was established by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of **6"-O-acetylisovitexin**.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of **6"-O-acetylisovitexin** were added to a pre-analyzed sample, and the recovery was calculated.

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Specificity

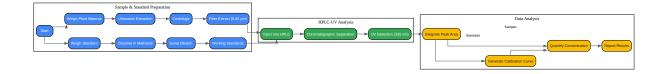
The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of **6"-O-acetylisovitexin** in a blank matrix sample.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of **6"-O-acetylisovitexin** is depicted in the following diagram.



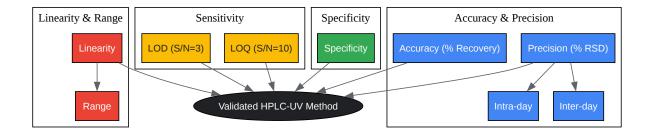


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Caption: Experimental workflow for HPLC-UV quantification.

Method Validation Logical Flow

The logical relationship and flow of the analytical method validation process are illustrated below.



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Caption: Logical flow of analytical method validation.



Conclusion

The described HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of **6"-O-acetylisovitexin**. This application note and the accompanying protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and quality control. Proper sample preparation and method validation are essential for obtaining high-quality, reproducible results.[7]

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